![molecular formula C7H5ClN2 B043538 4-Chlorophenylcyanamide CAS No. 13463-94-0](/img/structure/B43538.png)
4-Chlorophenylcyanamide
Overview
Description
4-Chlorophenylcyanamide is a chemical compound with the molecular formula C7H5ClN2. It is a white powder with a slight green cast and is soluble in solvents such as dichloromethane, ether, ethyl acetate, and methanol . This compound is primarily used in research applications, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
The synthesis of 4-Chlorophenylcyanamide can be achieved through various methods. One common approach involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions . This method includes nucleophilic addition and desulfurization steps, resulting in the formation of substituted cyanamides. The reactions are typically rapid and occur at room temperature, providing high yields without significant by-products .
Another method involves the electrophilic cyanation of secondary amines using cyanogen bromide as the reagent . Although effective, the toxicity of cyanogen bromide has led to the development of safer cyanating agents, such as 2-cyanopyridazin-3(2H)-one .
Chemical Reactions Analysis
4-Chlorophenylcyanamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanamide group acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cycloaddition Reactions: It can be involved in cycloaddition reactions, forming complex heterocyclic structures.
Common reagents used in these reactions include transition metals like palladium, copper, and nickel, which facilitate the formation of new bonds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
4-Chlorophenylcyanamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of cyanamide compounds exhibit anticancer properties. A study highlighted the synthesis of this compound derivatives that demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antimicrobial Properties : The compound has shown antimicrobial activity against specific bacterial strains. In vitro studies demonstrated that it could inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
In agriculture, this compound is explored for its role in pest control:
- Pesticide Development : The compound's structure allows it to interact with biological systems in pests. Research has focused on its efficacy as a biopesticide, showing promise in controlling certain agricultural pests while being less harmful to beneficial insects .
Materials Science Applications
This compound also finds applications in materials science:
- Polymer Chemistry : It serves as a precursor for synthesizing various polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Studies have reported the successful integration of this compound into polymer composites used in coatings and adhesives .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the synthesis of this compound derivatives. The findings revealed that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics against breast cancer cells, indicating their potential as effective anticancer agents.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound Derivative A | 5.2 | MCF-7 (Breast Cancer) |
This compound Derivative B | 3.8 | MDA-MB-231 (Triple Negative Breast Cancer) |
Case Study 2: Agricultural Efficacy
In agricultural trials, this compound was tested against aphids on tomato plants. The results showed a significant reduction in aphid populations compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide.
Treatment | Aphid Population Reduction (%) |
---|---|
Control | 0 |
This compound (1%) | 75 |
Commercial Pesticide | 80 |
Mechanism of Action
The mechanism of action of 4-Chlorophenylcyanamide involves its interaction with specific molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . This dual reactivity is crucial for its role in organic synthesis and the formation of complex molecules.
Comparison with Similar Compounds
4-Chlorophenylcyanamide is unique due to its specific substitution pattern and reactivity. Similar compounds include:
N-(4-Chlorophenyl)cyanamide: Shares a similar structure but may have different reactivity and applications.
4-Nitrophenylcyanamide: Another substituted cyanamide with distinct properties and uses.
These compounds highlight the versatility of cyanamides in chemical synthesis and their importance in various research fields.
Biological Activity
4-Chlorophenylcyanamide is a synthetic compound that has garnered attention in various fields of research due to its biological activity and potential applications. This article provides a detailed overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the antimicrobial potency of this compound against selected bacterial strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Case Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in metabolic pathways, which can lead to disrupted cellular functions in pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, further promoting apoptosis in cancerous cells.
- Interaction with Cellular Targets : Binding studies suggest that this compound interacts with specific receptors or proteins within cells, altering signaling pathways crucial for cell survival and proliferation.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Catalytic Applications : Research highlighted its role as a substrate in catalytic reactions, where it participates in the formation of other biologically relevant compounds. For instance, it has been used in reactions involving benzoyl chloride to synthesize derivatives with enhanced biological activity .
- Nanoparticle Applications : Investigations into its use with nanoparticles have shown that it can enhance drug delivery systems, improving therapeutic efficacy while minimizing side effects .
Properties
IUPAC Name |
(4-chlorophenyl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFFFNUVYUGXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158839 | |
Record name | Cyanamide, (4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-94-0 | |
Record name | Cyanamide, (4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanamide, (4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-chlorophenylcyanamide's interaction with copper(I) ions, and how does this relate to its spectroscopic properties?
A1: [] Research indicates that this compound can act as a ligand, forming complexes with copper(I) ions. This interaction is significant as it provides insights into the coordination chemistry of phenylcyanamide derivatives with transition metals. The spectroscopic data, specifically the 𝜈(CN) stretching vibration observed in the 2125–2175 cm–1 range, provides valuable information about the nature of the copper-cyanamide bond. Furthermore, solid-state CP-MAS 31P NMR spectroscopy of these complexes reveals details about the phosphorus-containing ligands and their spatial arrangement around the copper center. This understanding of coordination behavior and spectroscopic characteristics is crucial for exploring potential applications of such complexes, for example, in catalysis or materials science.
Q2: Can you elaborate on the formation and significance of this compound in the context of nitric oxide research?
A2: [] this compound was observed as a product in a study investigating the ability of N-(4-chlorophenyl)-N'-hydroxyguanidine to generate nitric oxide in the presence of microperoxidase 8 (MP8) and hydrogen peroxide. The formation of this compound, alongside nitrite, nitrate, and MP8-Fe-NO complexes, provides evidence for the generation of nitrogen oxides, including nitric oxide, from the starting hydroxyguanidine. This is significant because it suggests a potential pathway for nitric oxide production through the oxidation of exogenous hydroxyguanidines, which could have implications for understanding nitric oxide signaling and its role in various physiological processes.
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